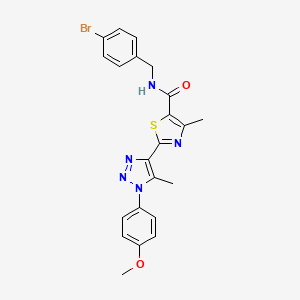![molecular formula C23H21N5O2S2 B2480838 2-({5-[2-(1,3-ベンゾチアゾール-2-イル)エチル]-1,3,4-オキサジアゾール-2-イル}スルファニル)-N-[2-(1H-インドール-3-イル)エチル]アセトアミド CAS No. 1351650-10-6](/img/structure/B2480838.png)
2-({5-[2-(1,3-ベンゾチアゾール-2-イル)エチル]-1,3,4-オキサジアゾール-2-イル}スルファニル)-N-[2-(1H-インドール-3-イル)エチル]アセトアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide is a complex organic compound that features multiple functional groups, including benzothiazole, oxadiazole, and indole moieties
科学的研究の応用
Chemistry
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, protein binding, and cellular pathways due to its multiple functional groups.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new drugs targeting specific enzymes or receptors. Its structural features make it a candidate for anti-cancer, anti-inflammatory, or antimicrobial agents.
Industry
In the industrial sector, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
Target of Action
It is known that benzothiazole derivatives, a key structural component of this compound, have been associated with a wide range of biological activities . They have been investigated for their potential interactions with various biological targets, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant targets .
Mode of Action
It is known that the benzothiazole moiety can interact with biological targets in various ways, depending on the specific substituents present
Biochemical Pathways
Benzothiazole derivatives have been found to interact with a variety of biochemical pathways, depending on their specific structural features
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can be influenced by factors such as its chemical structure, the presence of functional groups, and its lipophilicity .
Result of Action
Given the wide range of biological activities associated with benzothiazole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular level.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide can be achieved through a multi-step process involving the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of Benzothiazole Intermediate: The benzothiazole moiety can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde.
Formation of Oxadiazole Intermediate: The oxadiazole ring can be formed by reacting hydrazine derivatives with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The benzothiazole and oxadiazole intermediates are then coupled using a thiol linker to form the desired compound.
Final Acylation: The indole moiety is introduced through an acylation reaction with the appropriate acyl chloride or anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiol linker, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The benzothiazole and indole rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly employed.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Oxadiazole Derivatives: From reduction reactions.
Functionalized Benzothiazole and Indole Derivatives: From substitution reactions.
類似化合物との比較
Similar Compounds
2-(1,3-Benzothiazol-2-ylthio)succinic acid: Shares the benzothiazole moiety but differs in the overall structure and functional groups.
1,3-Benzothiazol-2-yl (2-{[2-(3-pyridinyl)ethyl]amino}-4-pyrimidinyl)acetonitrile: Contains the benzothiazole moiety and is used in similar applications but has a different core structure.
Uniqueness
The uniqueness of 2-({5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-[2-(1H-indol-3-yl)ethyl]acetamide lies in its combination of benzothiazole, oxadiazole, and indole moieties, which provide a diverse range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
2-[[5-[2-(1,3-benzothiazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[2-(1H-indol-3-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S2/c29-20(24-12-11-15-13-25-17-6-2-1-5-16(15)17)14-31-23-28-27-21(30-23)9-10-22-26-18-7-3-4-8-19(18)32-22/h1-8,13,25H,9-12,14H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNFKEIIWGZPXTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)CSC3=NN=C(O3)CCC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
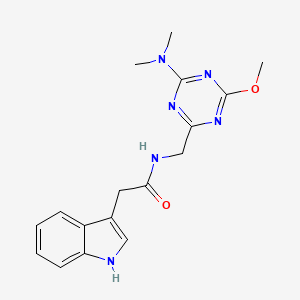
![N-(6-methoxybenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2480758.png)
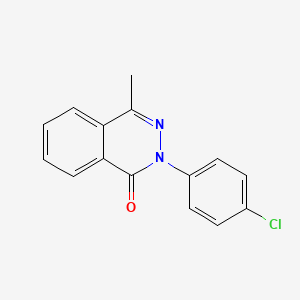
![(Z)-4-(tert-butyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2480765.png)
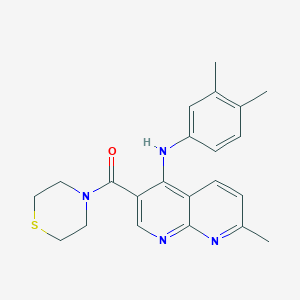
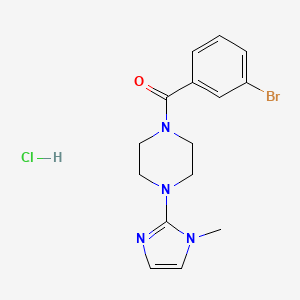
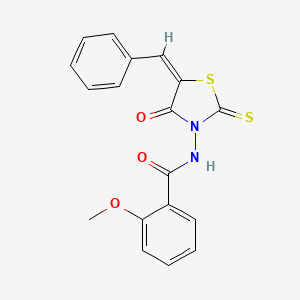
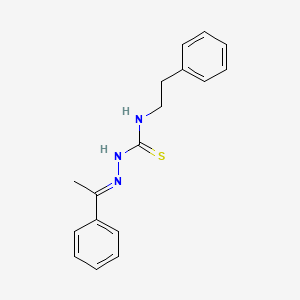
![3-{[1-(4-Phenyloxane-4-carbonyl)azetidin-3-yl]methoxy}pyridine](/img/structure/B2480772.png)
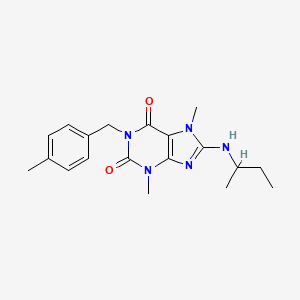
![7-chloro-3-((4-nitrobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2480774.png)

![1-Methyl-4-(4-{[1-(5-methyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazine](/img/structure/B2480777.png)
